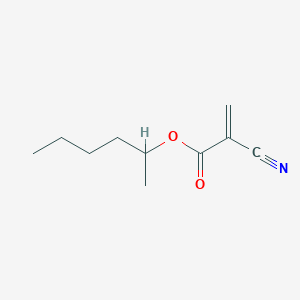![molecular formula C14H13Cl2N3O2 B14251800 2,4-Dichloro-6-{4-[(oxan-2-yl)oxy]phenyl}-1,3,5-triazine CAS No. 255867-43-7](/img/structure/B14251800.png)
2,4-Dichloro-6-{4-[(oxan-2-yl)oxy]phenyl}-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-6-{4-[(oxan-2-yl)oxy]phenyl}-1,3,5-triazine is a member of the 1,3,5-triazine family, which is known for its diverse applications in various fields such as agriculture, pharmaceuticals, and materials science. This compound is characterized by the presence of two chlorine atoms and a phenyl group substituted with an oxan-2-yloxy group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-{4-[(oxan-2-yl)oxy]phenyl}-1,3,5-triazine typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with appropriate nucleophiles. The reaction is usually carried out in the presence of a base such as sodium carbonate or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often involve refluxing the reactants in a suitable solvent like 1,4-dioxane or 1,2-dichloroethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the product . These methods also help in reducing the reaction time and improving the purity of the final product.
化学反応の分析
Types of Reactions
2,4-Dichloro-6-{4-[(oxan-2-yl)oxy]phenyl}-1,3,5-triazine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The phenyl group can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Coupling Reactions: The compound can participate in coupling reactions, forming complex structures with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include sodium carbonate, potassium carbonate, and various nucleophiles like amines and alcohols . The reactions are typically carried out under reflux conditions in solvents like 1,4-dioxane or 1,2-dichloroethane .
Major Products Formed
The major products formed from these reactions include substituted triazines with different functional groups, which can be further utilized in various applications .
科学的研究の応用
2,4-Dichloro-6-{4-[(oxan-2-yl)oxy]phenyl}-1,3,5-triazine has a wide range of scientific research applications:
作用機序
The mechanism of action of 2,4-Dichloro-6-{4-[(oxan-2-yl)oxy]phenyl}-1,3,5-triazine involves its interaction with various molecular targets. The chlorine atoms and the oxan-2-yloxy group play a crucial role in its reactivity and interaction with biological molecules . The compound can inhibit specific enzymes or receptors, leading to its biological effects .
類似化合物との比較
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: A precursor used in the synthesis of various triazine derivatives.
2,4-Diphenyl-6-{2-hydroxy-4-(hexyloxy)phenyl}-1,3,5-triazine: A similar compound with different substituents on the phenyl group.
Uniqueness
2,4-Dichloro-6-{4-[(oxan-2-yl)oxy]phenyl}-1,3,5-triazine is unique due to the presence of the oxan-2-yloxy group, which imparts specific chemical and biological properties to the compound . This makes it a valuable molecule for various applications in research and industry.
特性
CAS番号 |
255867-43-7 |
|---|---|
分子式 |
C14H13Cl2N3O2 |
分子量 |
326.2 g/mol |
IUPAC名 |
2,4-dichloro-6-[4-(oxan-2-yloxy)phenyl]-1,3,5-triazine |
InChI |
InChI=1S/C14H13Cl2N3O2/c15-13-17-12(18-14(16)19-13)9-4-6-10(7-5-9)21-11-3-1-2-8-20-11/h4-7,11H,1-3,8H2 |
InChIキー |
OTYZIVXDFAHXHE-UHFFFAOYSA-N |
正規SMILES |
C1CCOC(C1)OC2=CC=C(C=C2)C3=NC(=NC(=N3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-Ethoxy-1-(2-ethoxyethyl)piperidin-4-yl]ethan-1-one](/img/structure/B14251726.png)
![3-[(1-Propoxypropan-2-YL)oxy]propan-1-OL](/img/structure/B14251732.png)

![(4E)-N-(Propan-2-yl)-4-[(propan-2-yl)imino]pent-2-en-2-amine](/img/structure/B14251738.png)

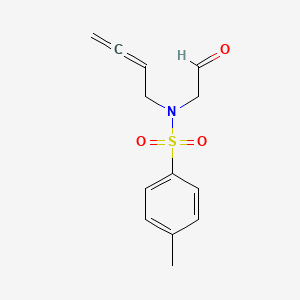
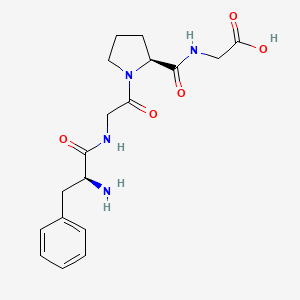

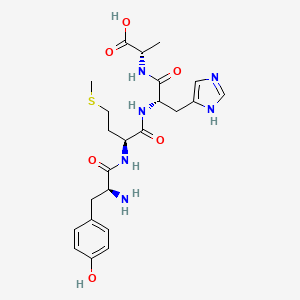
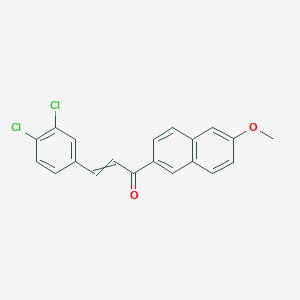
![2H-Thiopyrano[4,3-d]pyrimidine-1(5H)-propanamide, 3,4,7,8-tetrahydro-2,4-dioxo-N-[2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]-](/img/structure/B14251778.png)
![1,1,1,3,3,3-Hexafluoro-2-[(methylamino)methyl]propan-2-ol](/img/structure/B14251782.png)
![4-[(Undec-10-en-1-yl)oxy]phenyl 4-[(undec-10-en-1-yl)oxy]benzoate](/img/structure/B14251789.png)
